N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c17-13-3-7-15(8-4-13)23-10-9-18-16(20)11-12-1-5-14(6-2-12)19(21)22/h1-8H,9-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHIVWDUMRKDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoacetylation of 4-Nitroaniline
A critical intermediate is 2-bromo-N-(4-nitrophenyl)acetamide , synthesized via bromoacetylation of 4-nitroaniline. Adapted from methods in, this involves:
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Reaction : 4-Nitroaniline is treated with bromoacetyl bromide in a sodium carbonate solution (10% w/v) at 0–5°C.
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Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide.
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Conditions :
Alternative: 2-(4-Nitrophenyl)acetyl Chloride
Direct synthesis of the acid chloride derivative involves:
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Reaction : 2-(4-Nitrophenyl)acetic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous dichloromethane.
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Conditions :
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Solvent: Dichloromethane.
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Catalyst: None required.
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Temperature: Reflux (40°C) for 4–6 hours.
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Synthesis of 2-(4-Fluorophenoxy)ethylamine
Nucleophilic Substitution of Ethylene Glycol Derivatives
The sidechain 2-(4-fluorophenoxy)ethylamine is synthesized via a two-step process:
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Williamson Ether Synthesis :
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Gabriel Synthesis :
Coupling Strategies for Final Product Formation
Route A: Acylation of 2-(4-Fluorophenoxy)ethylamine
Route B: Alkylation of 2-Bromo-N-(4-nitrophenyl)acetamide
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Reaction : 2-Bromo-N-(4-nitrophenyl)acetamide undergoes nucleophilic substitution with 2-(4-fluorophenoxy)ethylamine.
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Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Key Intermediate | Acid Chloride | Bromoacetamide |
| Reaction Time | 4–6 hours | 8–10 hours |
| Yield | 65–70% | 55–60% |
| Purification | Column Chromatography | Recrystallization |
| Byproducts | HCl (scavenged) | KBr |
Route A offers higher yields but requires stringent anhydrous conditions. Route B avoids acid chloride handling but suffers from lower efficiency due to competing hydrolysis.
Optimization and Scalability Challenges
Solvent Effects
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the following steps:
- Formation of the Phenoxy Group : The 4-fluorophenol is reacted with an appropriate alkyl halide to form the phenoxy ether.
- Acetamide Formation : The resulting phenoxy compound is then reacted with 4-nitrophenylacetyl chloride to yield the final acetamide product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of acetamides have been shown to possess antibacterial effects against Klebsiella pneumoniae, a common pathogen responsible for various infections. The mechanism of action is believed to involve inhibition of penicillin-binding proteins, leading to bacterial cell lysis .
Cytotoxicity and Pharmacokinetics
The cytotoxic profile of this compound has been evaluated in vitro, showing favorable results that suggest low toxicity to human cells. Moreover, pharmacokinetic studies indicate good absorption and metabolic stability, making it a candidate for further development as an oral therapeutic agent .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. This interaction modulates their activity, potentially leading to inhibition of growth or cell death. The presence of the fluorine atom in its structure is thought to enhance binding affinity and selectivity towards biological targets compared to other halogenated analogs .
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity Assessment :
- Pharmacokinetic Studies :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound | Antibacterial Activity | Cytotoxicity | Pharmacokinetic Profile |
|---|---|---|---|
| This compound | Moderate | Low | Good |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Moderate | Excellent |
| 2-((4-chlorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | Moderate | Low | Variable |
Comparison with Similar Compounds
Structural Analogues with 4-Nitrophenyl Acetamide Moieties
Compounds sharing the N-(4-nitrophenyl)acetamide core exhibit diverse biological activities depending on their substituents:
Key Observations :
- The fluorophenoxy ethyl group in the target compound may enhance lipophilicity and bioavailability compared to B1’s polar hydroxyl group .
Fluorinated Acetamide Derivatives
Fluorination is a critical modulator of bioactivity:
Key Observations :
Antidiabetic Activity
highlights N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c) with IC50 values against protein tyrosine phosphatase 1B (PTP1B), a diabetes target:
| Compound | IC50 (µM) | Blood Sugar Reduction (Sucrose Model) |
|---|---|---|
| 3a | 69 | 25.1% |
| 3b | 87 | 19.8% |
| 3c | 74 | 24.6% |
The target compound’s 4-nitrophenyl group may similarly inhibit PTP1B, while its fluorophenoxy ethyl chain could enhance membrane permeability, though experimental validation is needed .
Anticancer Activity
reports thiadiazole-acetamide hybrids (compounds 3 and 8) with Akt inhibition (>85%) and apoptosis induction in glioma cells. The target’s 4-nitrophenyl group may facilitate similar π-π interactions in kinase binding, while the fluorophenoxy group could stabilize drug-receptor complexes .
Anthelmintic Activity
identifies benzimidazole-acetamide hybrids (e.g., 3e) with superior anthelmintic activity to albendazole. The target’s 4-nitrophenyl moiety may mimic these hybrids’ electron-deficient aromatic interactions, though the lack of a benzimidazole ring could limit potency .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Fluorinated groups (e.g., in the target and –18 compounds) increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.
- Metabolic Stability: The 4-fluorophenoxy ethyl group likely reduces oxidative metabolism compared to non-fluorinated ethers (e.g., B1 in ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenoxy)ethyl]-2-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 4-fluorophenoxyethylamine with 4-nitrophenylacetic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
- Critical parameters : Temperature control (0–25°C for coupling), pH adjustment, and inert atmosphere minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : H and C NMR validate the fluorophenoxy, nitrophenyl, and acetamide moieties. Key signals include:
- H: δ 8.2–8.4 ppm (nitrophenyl aromatic protons), δ 6.8–7.2 ppm (fluorophenoxy protons) .
- F NMR: Single peak near -115 ppm (para-fluorine) .
- IR spectroscopy : Bands at ~1650 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates and kinetic analysis (e.g., determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Mechanistic follow-up : Compare transcriptomic/proteomic profiles across models to identify context-dependent targets .
Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular docking : Use software (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases) .
- Mutagenesis : Engineer enzyme active-site mutations to test binding hypotheses .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with modified nitrophenyl (e.g., -CF, -OCH) or fluorophenoxy groups .
- Pharmacophore modeling : Identify critical interaction points using software like Schrödinger’s Phase .
- In silico ADMET prediction : Prioritize derivatives with favorable solubility and metabolic stability .
Notes
- Advanced questions emphasize mechanistic rigor and reproducibility, addressing gaps in existing literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
